molecular formula C19H18ClN3O4S2 B2716963 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 905681-20-1

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2716963
CAS RN: 905681-20-1
M. Wt: 451.94
InChI Key: OWBPWJQMGARRLD-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, commonly known as GSK-J4, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme JMJD3, which is involved in the regulation of gene expression. GSK-J4 has been studied extensively for its potential applications in various fields, including cancer research, immunology, and neurology.

Scientific Research Applications

  • Synthesis and Biological Activities : A study by Nowak et al. (2014) in Tetrahedron reports the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives. These compounds showed potential anticancer activities when tested on A549 and HT29 cell lines (Nowak et al., 2014).

  • Anticancer and Analgesic Agents : Abu‐Hashem et al. (2020) in Molecules synthesized novel benzodifuranyl and 1,3,5-triazines derivatives as anti-inflammatory and analgesic agents. They found that these compounds showed high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).

  • Gastrokinetic Agents : Kato et al. (1992) in Chemical & Pharmaceutical Bulletin synthesized a series of benzamide derivatives with gastrokinetic activity. These compounds influenced gastric emptying and showed potential as gastrokinetic agents without dopamine D2 receptor antagonistic activity (Kato et al., 1992).

  • Rubber Vulcanization : Khanra et al. (1993) in Rubber Chemistry and Technology discussed the multifunctional activities of benzazole derivatives in rubber vulcanization. They found that benzazole thiol and sulfenamide derivatives, such as 2-Mercaptobenzothiazole and 2-Morpholino thiobenzothiazole, are used as rubber chemicals with unique accelerator-cum-antioxidant properties (Khanra et al., 1993).

  • Corrosion Inhibition : Yadav et al. (2016) in the Journal of Molecular Liquids studied the inhibitive action of synthesized benzimidazole derivatives on corrosion of N80 steel in hydrochloric acid. They found that these compounds effectively inhibited corrosion, making them potentially useful in industrial applications (Yadav et al., 2016).

  • Antimicrobial Activities : Bektaş et al. (2007) in Molecules synthesized new 1,2,4-triazole derivatives, including those related to benzimidazole, and evaluated their antimicrobial activities. Some compounds exhibited good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-12-10-14(20)11-16-17(12)21-19(28-16)22-18(24)13-2-4-15(5-3-13)29(25,26)23-6-8-27-9-7-23/h2-5,10-11H,6-9H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBPWJQMGARRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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